2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-19(23)25-13-18(22)21-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQHWQXMPBBZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:
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Formation of the Amide Intermediate: : The initial step involves the reaction of 2,6-dimethylaniline with an appropriate acyl chloride to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Esterification: : The amide intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In the materials science field, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features
The compound shares key functional groups with several analogs (Table 1):
Key Observations :
- The 2,6-dimethylphenyl amide group is a conserved feature, but ester and aromatic substituents vary significantly.
Pharmacological and Agrochemical Analogues
While the target compound lacks direct pesticidal or therapeutic data, structurally related fungicides and pharmaceuticals highlight functional group importance:
- Fungicides : Strobilurin derivatives (e.g., azoxystrobin) share acetoxy groups but incorporate heterocycles (e.g., pyrazole, pyrimidine) for target binding . The absence of such rings in the target compound may limit fungicidal activity.
- Denatonium benzoate (): A bittering agent with a benzylammonium group; demonstrates how quaternary ammoniums influence sensory properties, unlike the neutral amide in the target compound .
- Radiopharmaceuticals (): Complex lutetium-based structures emphasize the role of metal coordination, absent in the target compound .
Physicochemical Properties
Comparative data for solubility, stability, and molecular weight are inferred from analogs:
*Calculated based on molecular formula C₁₉H₂₁NO₄.
Biological Activity
2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound with the molecular formula CHNO. Its complex structure includes an amine group, an acetate moiety, and two aromatic rings, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features:
- Molecular Weight : Approximately 341.4 g/mol
- Functional Groups : Amine, acetate, and ethoxy groups
- Aromatic Rings : Dimethylphenyl and ethoxyphenyl
The presence of these functional groups suggests that the compound may interact with various biological targets, making it a candidate for medicinal chemistry applications.
Pharmacological Potential
Preliminary studies indicate that this compound may possess several pharmacological properties:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Modifications in the aromatic rings can influence anti-inflammatory activity, as seen in related compounds.
- Cytotoxicity : Initial investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, similar to other derivatives containing dimethylphenyl groups.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : The structural characteristics suggest potential binding to various receptors, influencing signal transduction pathways.
Comparative Studies
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes relevant analogs and their reported biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Ethoxyphenyl)-N-(2,6-dimethylphenyl)acetamide | CHNO | Similar amide structure | Potential analgesic properties |
| N-(2-Methylphenyl)-N-(4-methoxyphenyl)acetamide | CHNO | Contains methoxy group | Studied for anti-inflammatory effects |
| Ethyl 2-(dimethylamino)-3-methylbutanoate | CHNO | Different functional groups | Used in synthetic chemistry |
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in determining the biological activity of related compounds. For instance:
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Cytotoxicity Evaluation : Research on thiosemicarbazone derivatives has shown that structural variations significantly affect their cytotoxic profile against K562 cancer cells. Similar methodologies could be applied to evaluate the cytotoxicity of this compound.
"TSC compounds exhibited a bell-shaped dose-response curve for apoptosis induction in K562 cells" .
- Binding Affinity Studies : Investigations into binding affinities of related compounds to specific receptors have provided insights into their mechanisms of action. Such studies are crucial for understanding how this compound could interact with biological targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
